4-methoxy-3-nitro-N-propylbenzamide
CAS No.:
Cat. No.: VC14822138
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O4 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 4-methoxy-3-nitro-N-propylbenzamide |
| Standard InChI | InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) |
| Standard InChI Key | ZUSJRWQHCBHNPV-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Methoxy-3-nitro-N-propylbenzamide belongs to the benzamide family, featuring a benzene ring substituted with:
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Methoxy group (-OCH₃) at the 4-position, enhancing electron density via resonance effects.
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Nitro group (-NO₂) at the 3-position, introducing strong electron-withdrawing character.
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N-Propyl amide side chain, contributing to hydrophobicity and influencing molecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 333350-24-6 | |
| Molecular Formula | ||
| Molecular Weight | 238.24 g/mol | |
| IUPAC Name | 4-Methoxy-3-nitro-N-propylbenzamide |
The juxtaposition of nitro and methoxy groups creates a push-pull electronic system, potentially stabilizing charge-transfer complexes.
Synthesis and Manufacturing
Synthetic Pathways
The preparation of 4-methoxy-3-nitro-N-propylbenzamide involves sequential functionalization of the benzamide backbone:
Step 1: Nitration of 4-Methoxy-N-propylbenzamide
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Substrate: 4-Methoxy-N-propylbenzamide (precursor).
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Conditions: Nitration with nitric acid () and sulfuric acid () at 0–5°C .
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Mechanism: Electrophilic aromatic substitution at the meta position relative to the methoxy group.
Step 2: Purification
Table 2: Representative Reaction Conditions
Alternative routes may employ catalytic nitration or microwave-assisted methods, though these lack documentation for this specific compound.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and nitro groups .
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Melting Point: Predicted range: 120–130°C (analogous benzamides in exhibit mp 108–122°C).
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide bond.
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.8–2.2 | Calc. |
| pKa | ~9.5 (amide proton) | Est. |
Reactivity and Chemical Behavior
Electrophilic and Nucleophilic Sites
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Nitro Group: Participates in reduction reactions to form amines (e.g., catalytic hydrogenation to 3-amino-4-methoxy-N-propylbenzamide) .
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Methoxy Group: Resistant to nucleophilic substitution but may undergo demethylation under harsh conditions.
Functional Group Transformations
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Amide Hydrolysis: Under acidic conditions, yields 4-methoxy-3-nitrobenzoic acid and propylamine .
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Nitro Reduction: Using , forms the corresponding amine, a potential intermediate for pharmaceuticals .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (Predicted):
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
Future Research Directions
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